molecular formula C8H10O5P- B14424566 Ethyl 2-hydroxyphenyl phosphate CAS No. 87110-09-6

Ethyl 2-hydroxyphenyl phosphate

Cat. No.: B14424566
CAS No.: 87110-09-6
M. Wt: 217.14 g/mol
InChI Key: VOGRTRHBKKIGDP-UHFFFAOYSA-M
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Description

Ethyl 2-hydroxyphenyl phosphate is an organophosphorus compound with the molecular formula C8H10O5P. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyphenyl phosphate typically involves the reaction of 2-hydroxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxyphenyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and affect various biological pathways .

Comparison with Similar Compounds

  • Ethyl phosphate
  • Phenyl phosphate
  • 2-Hydroxyphenyl phosphate

Comparison: Ethyl 2-hydroxyphenyl phosphate is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to ethyl phosphate, it has enhanced reactivity due to the hydroxyphenyl group. Compared to phenyl phosphate, the ethyl group provides additional versatility in chemical reactions.

Properties

CAS No.

87110-09-6

Molecular Formula

C8H10O5P-

Molecular Weight

217.14 g/mol

IUPAC Name

ethyl (2-hydroxyphenyl) phosphate

InChI

InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1

InChI Key

VOGRTRHBKKIGDP-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)([O-])OC1=CC=CC=C1O

Origin of Product

United States

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